molecular formula C12H10F3NO B2944659 N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide CAS No. 2490406-79-4

N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide

Cat. No.: B2944659
CAS No.: 2490406-79-4
M. Wt: 241.213
InChI Key: VAUAFLTUCSOIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a trifluorocyclobutene ring attached to a phenyl group, which is further connected to an acetamide moiety

Scientific Research Applications

N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide typically involves the reaction of 4-(2,3,3-trifluorocyclobuten-1-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(2,3,3-trifluorocyclobuten-1-yl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in the presence of a base such as pyridine, which acts as a catalyst. The mixture is heated to a temperature of around 60-80°C for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or other derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluorocyclobutene ring and the acetamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of the trifluorocyclobutene ring.

    N-(4-Chlorophenyl)acetamide: Contains a chlorine atom instead of the trifluorocyclobutene ring.

    N-(4-Nitrophenyl)acetamide: Contains a nitro group instead of the trifluorocyclobutene ring.

Uniqueness

N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide is unique due to the presence of the trifluorocyclobutene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2,3,3-trifluorocyclobuten-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-7(17)16-9-4-2-8(3-5-9)10-6-12(14,15)11(10)13/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUAFLTUCSOIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C(C2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.